molecular formula C10H13BrN2 B1490600 1-[(4-Bromophenyl)methyl]azetidin-3-amine CAS No. 1491373-50-2

1-[(4-Bromophenyl)methyl]azetidin-3-amine

Cat. No. B1490600
CAS RN: 1491373-50-2
M. Wt: 241.13 g/mol
InChI Key: CHAZZCMJKPUFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)methylazetidin-3-amine, also known as BMPA, is a heterocyclic compound that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. BMPA is a versatile compound, with a wide range of synthetic pathways and applications. It is a cyclic amine, containing an azetidine core and a bromophenylmethyl substituent. This compound has been used in a variety of research studies, with promising results.

Scientific Research Applications

Antimicrobial Applications

The compound has been studied for its potential antimicrobial properties. In particular, derivatives of this compound have shown promising results against both Gram-positive and Gram-negative bacterial species . This makes it a potential candidate for the development of new antimicrobial agents.

Anticancer Applications

Research has also explored the anticancer properties of this compound. Specifically, certain derivatives have demonstrated activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests potential applications in the development of new anticancer drugs.

Molecular Modelling

The compound has been used in molecular modelling studies . These studies help to understand the binding mode of active compounds with receptors, which is crucial in rational drug design.

Antiproliferative Applications

The compound has shown antiproliferative effects . This means it can inhibit cell growth, which is a desirable property in the treatment of diseases characterized by abnormal cell growth, such as cancer.

properties

IUPAC Name

1-[(4-bromophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)5-13-6-10(12)7-13/h1-4,10H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAZZCMJKPUFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromophenyl)methyl]azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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